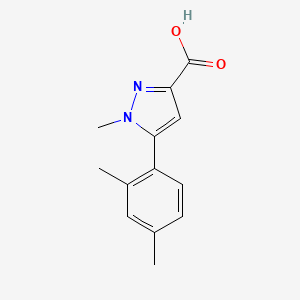

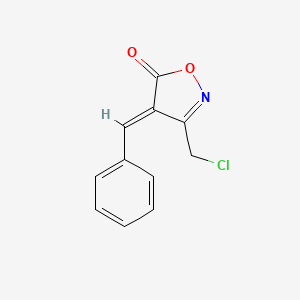

![molecular formula C10H14ClNO2 B3033778 1-(4-氯苯基)-2-[(2-羟乙基)氨基]乙醇 CAS No. 1178638-18-0](/img/structure/B3033778.png)

1-(4-氯苯基)-2-[(2-羟乙基)氨基]乙醇

描述

Synthesis Analysis

The synthesis of related compounds involves the reaction of different starting materials, such as naphthalene-2,7-diol with 4-chlorobenzaldehyde and ethyl cyanoacetate or ethyl α-cyano-4-chlorocinnamate, to yield complex structures with antimicrobial activity . Another synthesis approach includes the condensation of 1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal, leading to heterocyclization and the formation of various heterocycles . These methods suggest that the synthesis of 1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol could potentially involve similar condensation reactions or heterocyclization steps.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For instance, 1-[N-(4-chlorophenyl)]aminomethylidene-2(1H)naphthalenone was found to crystallize in the monoclinic space group with a non-planar structure and an intramolecular hydrogen bond . Similarly, the structure of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate was elucidated, revealing a crystalline monoclinic molecular structure . These findings suggest that the molecular structure of 1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol could also exhibit interesting geometrical features and intramolecular interactions.

Chemical Reactions Analysis

The chemical reactions involving related compounds include heterocyclization and the formation of various heterocycles such as isoflavones, isoxazoles, pyrazoles, and aminopyrimidines . These reactions are typically facilitated by nucleophilic attack and subsequent cyclization. The presence of a 4-chlorophenyl group and a hydroxyethylamino moiety in 1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol suggests that it may also undergo similar reactions, potentially leading to the formation of novel heterocyclic structures.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol are not directly reported, the properties of structurally related compounds can provide some insights. For example, the crystallographic data of related compounds indicate densities and molecular volumes that could be indicative of the compound's solid-state properties . Additionally, spectral data such as IR, NMR, and MS are used to elucidate the structures of these compounds, which implies that similar analytical techniques could be applied to determine the physical and chemical properties of 1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol .

科学研究应用

抗惊厥和外周 n-胆碱能活性

研究表明,与 1-(4-氯苯基)-2-[(2-羟乙基)氨基]乙醇相关的化合物表现出显着的抗惊厥活性,其中一些还表现出外周 n-胆碱能活性。这些发现表明在惊厥和胆碱能系统疾病的治疗中具有潜在的应用 (Papoyan 等人,2011)。

杀菌活性

一系列与该化学品密切相关的化合物已证明具有杀菌特性。这表明其在农业和药理应用中作为杀菌剂的潜在用途 (库津科夫和扎哈里切夫,2009)。

DNA 相互作用和候选药物潜力

涉及从类似化合物衍生的席夫碱配体的研究表明 DNA 结合活性。这表明这些化合物作为候选药物的潜力,可能在靶向治疗领域 (库尔特等人,2020)。

抗氧化能力

与 1-(4-氯苯基)-2-[(2-羟乙基)氨基]乙醇在结构上相关的席夫碱化合物已显示出显着的抗氧化能力。这表明它们可能用于对抗氧化应激相关疾病 (吉奇等人,2018)。

抗菌特性

使用该化学品的一个组分 4-氯苯酚合成的化合物已证明对各种细菌和真菌菌株具有抗菌活性。这指出了在开发新的抗菌剂中的潜在应用 (万贾里,2020)。

属性

IUPAC Name |

1-(4-chlorophenyl)-2-(2-hydroxyethylamino)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2/c11-9-3-1-8(2-4-9)10(14)7-12-5-6-13/h1-4,10,12-14H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPIUSUTOSZVTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CNCCO)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

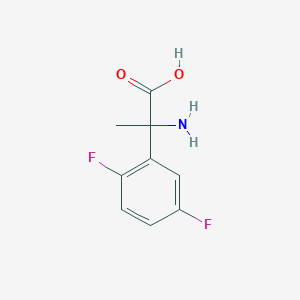

![[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3033697.png)

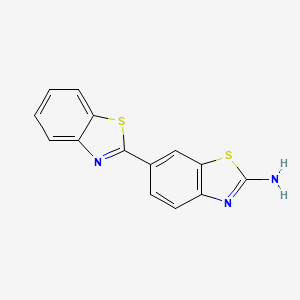

![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B3033703.png)

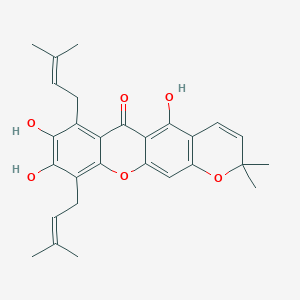

![(4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one](/img/structure/B3033707.png)

![1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3033711.png)

![1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B3033712.png)

![{1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B3033714.png)